molecular formula C11H10O4S B8710882 Napthalene sulfonic acid formaldehyde CAS No. 577773-56-9

Napthalene sulfonic acid formaldehyde

Cat. No.: B8710882
CAS No.: 577773-56-9
M. Wt: 238.26 g/mol
InChI Key: NVVZQXQBYZPMLJ-UHFFFAOYSA-N
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Description

Napthalene sulfonic acid formaldehyde is a useful research compound. Its molecular formula is C11H10O4S and its molecular weight is 238.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Construction Industry

Naphthalene sulfonic acid formaldehyde is primarily used as a superplasticizer in concrete formulations. Its applications include:

  • Water Reduction : It effectively reduces the water-cement ratio without compromising workability, leading to higher strength concrete.
  • Durability Enhancement : The compound improves the density and durability of concrete, making it ideal for construction projects requiring long-lasting materials, such as bridges and high-rise buildings.
ApplicationBenefits
SuperplasticizerReduces water content while maintaining workability
DurabilityEnhances strength and reduces cracking risk

Textile Industry

In textile processing, naphthalene sulfonic acid formaldehyde serves as a dye dispersant . Its roles include:

  • Improving Dye Uptake : It facilitates even dye distribution on fabrics, ensuring vibrant colors.
  • Stabilizing Dye Solutions : The compound prevents dye precipitation during storage and application.

Pharmaceutical Applications

Naphthalene sulfonic acid formaldehyde is also utilized in pharmaceuticals:

  • Drug Formulation : It acts as a stabilizer and dispersant for active pharmaceutical ingredients, enhancing bioavailability.
  • Oral Hygiene Products : Its derivatives are effective in reducing dental plaque formation due to their ability to impart a negative charge to surfaces, repelling plaque-forming bacteria .

Concrete Performance Enhancement

A study demonstrated that incorporating naphthalene sulfonic acid formaldehyde into concrete mixtures resulted in a 20% increase in compressive strength compared to control samples without the additive. This improvement was attributed to reduced porosity and enhanced particle packing within the concrete matrix.

Textile Dyeing Efficiency

Research indicated that textiles treated with naphthalene sulfonic acid formaldehyde showed a 30% improvement in dye uptake efficiency compared to untreated fabrics. This efficiency leads to reduced dye consumption and lower environmental impact from dye effluents.

Environmental Considerations

While naphthalene sulfonic acid formaldehyde has numerous benefits, its production and application must be managed carefully due to potential environmental impacts associated with unreacted formaldehyde. Advances in synthesis methods aim to minimize these residues, ensuring safer applications across industries .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying naphthalene sulfonic acid formaldehyde in environmental or biological matrices?

  • Methodology : Use modified spectrophotometric techniques, such as the mercury-free pararosaniline method with sequential reagent addition for enhanced sensitivity and reproducibility . For chromatographic separation, employ high-performance liquid chromatography (HPLC) coupled with UV detection, validated against standardized formaldehyde quantification protocols (e.g., NIOSH Method 2016) .
  • Key considerations : Calibrate instruments using certified reference materials, account for matrix interferences (e.g., sulfites or phenols), and validate recovery rates in spiked samples.

Q. What synthetic pathways are effective for producing naphthalene sulfonic acid formaldehyde copolymers?

  • Methodology : Optimize condensation reactions between naphthalene sulfonic acid derivatives and formaldehyde under controlled pH (3.5–5.0) and temperature (70–90°C) . Monitor polymerization kinetics using gel permeation chromatography (GPC) to determine molecular weight distribution.
  • Characterization : Confirm structural integrity via Fourier-transform infrared spectroscopy (FTIR) for sulfonic acid group identification (~1030 cm⁻¹ S=O stretch) and nuclear magnetic resonance (NMR) for backbone connectivity analysis .

Q. How can researchers assess the environmental stability of naphthalene sulfonic acid formaldehyde derivatives?

  • Methodology : Conduct accelerated degradation studies under varying pH (2–12), UV exposure, and microbial activity. Quantify breakdown products (e.g., free formaldehyde) using gas chromatography-mass spectrometry (GC-MS) .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo toxicological data for naphthalene sulfonic acid formaldehyde be resolved?

  • Methodology : Integrate multi-model approaches:

Cross-validate in vitro cytotoxicity assays (e.g., mitochondrial dysfunction in hepatocytes) with in vivo rodent studies tracking hepatic biomarkers (e.g., ALT/AST levels) .

Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile dose-response disparities, accounting for metabolic differences (e.g., sulfonation pathways) .

  • Case example : If in vitro data overpredicts nephrotoxicity, assess renal clearance rates and protein-binding affinity in vivo to identify detoxification mechanisms.

Q. What mechanistic insights explain the interaction of naphthalene sulfonic acid derivatives with atmospheric SO₂?

  • Methodology : Use surface-sensitive techniques (e.g., vibrational sum-frequency spectroscopy) to study interfacial reactions between aqueous formaldehyde and SO₂, identifying sulfonic acid adducts .
  • Theoretical modeling : Apply density functional theory (DFT) to map reaction pathways, emphasizing nucleophilic attack by sulfonic acid groups on SO₂-derived intermediates .

Q. How can multi-omics approaches elucidate the cellular impact of naphthalene sulfonic acid formaldehyde exposure?

  • Methodology : Combine transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., oxidative stress response) with metabolomics (LC-MS) to quantify perturbed metabolites (e.g., glutathione depletion) .
  • Data integration : Use network analysis tools (e.g., Cytoscape) to overlay omics datasets, prioritizing nodes with high centrality in toxicity pathways .

Q. Data Contradiction and Analysis

Q. What strategies address inconsistencies in reported ecotoxicity values for naphthalene sulfonic acid formaldehyde across studies?

  • Root causes : Variability in test organisms (e.g., Daphnia magna vs. algae), exposure durations, or analytical detection limits.
  • Resolution :

Standardize test protocols using OECD guidelines (e.g., Test No. 201 for algal growth inhibition).

Perform meta-analyses to quantify heterogeneity sources, applying random-effects models to derive consensus EC₅₀ values .

Q. Methodological Innovations

Q. What advanced techniques improve structural elucidation of naphthalene sulfonic acid formaldehyde oligomers?

  • Methodology : Utilize tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to fragment oligomers and assign sulfonic acid group positioning .
  • Complementary approaches : Pair with small-angle X-ray scattering (SAXS) to study aggregation behavior in aqueous solutions .

Properties

CAS No.

577773-56-9

Molecular Formula

C11H10O4S

Molecular Weight

238.26 g/mol

IUPAC Name

formaldehyde;naphthalene-1-sulfonic acid

InChI

InChI=1S/C10H8O3S.CH2O/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;1-2/h1-7H,(H,11,12,13);1H2

InChI Key

NVVZQXQBYZPMLJ-UHFFFAOYSA-N

Canonical SMILES

C=O.C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A charge of 64 g (0.5 mole) of naphthalene was heated to 160° C. and 75 g (0.75-0.765 mole) of 98-100% strength sulfuric acid was added. The reaction mixture was maintained for 2 hours at 160° C. under constant stirring, was then cooled to 100° C. and 20 g of water added. Then 40 g of 37% by weight formaldehyde solution and 80 g of water were added and the reaction mixture maintained at 100° C. for 4 hours to obtain a naphthalene sulfonic acid formaldehyde condensate solution. The condensate solution was added to a milk of lime mixture containing 37 g of lime and 56 g water, to which was then added 166 g of crystalline aluminum sulfate dissolved in 300 grams of water. Calcium sulfate was filtered off and a 20% by weight solution of the aluminum salt of the naphthalene sulfonic acid formaldehyde condensate obtained.
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64 g
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80 g
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20 g
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Synthesis routes and methods II

Procedure details

1 mol of naphthalene (128.2 g) was reacted with 1.28 mol of sulfuric acid (125.5 g) for 3 hours at 150° C. to 160° C. To the product (sulfonate) were added 44 g of water, and formalin (37% formaldehyde in water) in such amount as equal to 0.98 mol of formaldehyde dropwise over 3 hours at 90° C. The mixture was reacted for condensation for 10 hours at 100±2° C. The mixture was cooled to room temperature, neutralized to pH 5 with calcium hydroxide, and filtrated to remove generated precipitates (gypsum), resulting in an aqueous solution of a naphthalenesulfonic acid-formaldehyde condensate (B-1). The polymer was dried for 24 hours at 105° C. The aqueous solution was adjusted to an intended concentration to be used according to need.
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128.2 g
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125.5 g
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sulfonate
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Synthesis routes and methods III

Procedure details

Examples of a method of production of naphthalenesulfonic acid-formaldehyde condensate include condensation of naphthalenesulfonic acid with formaldehyde. The resultant condensate may be neutralized. Water-insoluble bi-products generated by neutralization may be removed. A specific process of the method is as follows. To produce naphthalenesulfonic acid, 1 mol of naphthalene is reacted with 1.2 to 1.4 mol of sulfuric acid for 2 to 5 hours at 150 to 165° C. to give a sulfonated product. To 1 mol of the sulfonated product is added formalin in an amount equivalent to 0.95 to 0.99 mol of formaldehyde dropwise for 3 to 6 hours at 85 to 95° C., and then condensated at 95 to 105° C. A neutralizing step may be then performed by adding water and a neutralizing agent to the condensate and reacting at 80 to 95° C. The neutralizing agent is preferably added in 1.0 to 1.1 times the molar amount to each of naphthalenesulfonic acid and unreacted sulfuric acid. Water insoluble matters generated by neutralization may be removed, preferably by filtration. Through these steps, an aqueous solution of water-soluble salt of naphthalenesulfonic acid-formaldehyde condensate is obtained. The aqueous solution can be used as the component (B) as is or by being added with other ingredients appropriately. A content of solid in the aqueous solution as the component (B) is, which may be varied according to applications, preferably 0.3 to 50% by weight, more preferably 5 to 45% by weight, and even more preferably 30 to 45% by weight, from the viewpoints of properties for dispersing a hydraulic powder and ease of handling depending on an adequate viscosity of the aqueous solution. The aqueous solution may further be dried and powderized to give a powder of water-soluble salt of naphthalenesulfonic acid-formaldehyde condensate according to need. The powder may be used as the powdery component (B). Drying and powderizing can be carried out by spray-drying, drum drying, freeze drying, or the like.
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1.3 (± 0.1) mol
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sulfonated product
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1 mol
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0.97 (± 0.02) mol
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Synthesis routes and methods IV

Procedure details

To a reaction vessel equipped with a stirrer and temperature controller were added 21 parts of naphthalenesulfonic acid and 10 parts of ultrapure water. While keeping the temperature of the system at 80 C under stirring, 8 parts of 37% formaldehyde was added dropwise over 3 hours. After completion of the dropwise addition, the reaction mixture was heated to 105 C and the reaction was continued for 25 hours. Thereafter, the reaction mixture was cooled to room temperature (ca. 25 C) and, while keeping the temperature at 25 C in a water bath, DBU was added gradually to adjust the pH to 6.5 (ca. 15 parts of DBU was used). The solid content was adjusted to 40% by addition of ultrapure water to thereby obtain a 40% aqueous solution of a DBU salt of naphthalenesulfonic acid-formalin condensate (B-2), a polymeric anionic surfactant. In addition, the Mw of (B-2) was 5,000.
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